molecular formula C9H11F2N B179021 3-(3,5-Difluorophenyl)propan-1-amine CAS No. 105219-40-7

3-(3,5-Difluorophenyl)propan-1-amine

Cat. No. B179021
CAS RN: 105219-40-7
M. Wt: 171.19 g/mol
InChI Key: RZUIWLNDDJBKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(3,5-Difluorophenyl)propan-1-amine” is a fluorinated compound . It is structurally similar to amphetamine .


Molecular Structure Analysis

The molecular structure of “3-(3,5-Difluorophenyl)propan-1-amine” is represented by the Inchi Code: 1S/C9H11F2N/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H,1-3,12H2 . This indicates that the compound consists of 9 carbon atoms, 11 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom.


Physical And Chemical Properties Analysis

“3-(3,5-Difluorophenyl)propan-1-amine” is a liquid at room temperature . It has a molecular weight of 171.19 .

Scientific Research Applications

Chemical Synthesis and Material Development

3-(3,5-Difluorophenyl)propan-1-amine and its derivatives have been utilized in various chemical synthesis processes and material development. The Hexadentate N3O3 amine phenols, which are derivatives of 3-(3,5-Difluorophenyl)propan-1-amine, were prepared and characterized, demonstrating their potential use in creating complex molecular structures with applications in material science and chemistry (Liu et al., 1993). Furthermore, the synthesis of tertiary amines, including derivatives of 3-(3,5-Difluorophenyl)propan-1-amine, showcased their inhibitory performance on carbon steel corrosion, suggesting applications in material preservation and engineering (Gao et al., 2007).

Organic Electronics

The compound's derivatives have been used in the development of organic light-emitting devices (OLEDs). Novel 2,4-difluorophenyl-functionalized arylamine and its dimer were synthesized, characterizing their performance in OLEDs. The study highlighted the potential of these materials in improving device efficiency and luminance, marking a significant contribution to the field of organic electronics (Li et al., 2012).

Anticancer Research

Derivatives of 3-(3,5-Difluorophenyl)propan-1-amine have been investigated for their anticancer properties. The compounds 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones were synthesized and showed significant cytotoxic activities against human tumor cell lines, suggesting a promising avenue for the development of new anticancer agents (Yamali et al., 2017).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-(3,5-difluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H,1-3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUIWLNDDJBKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Difluorophenyl)propan-1-amine

Synthesis routes and methods

Procedure details

3-(3,5-Difluorophenyl)propylazide (0.034 mol) in methanol (75 ml) was shaken with a slurry of methanol washed Raney nickel under 50 psi hydrogen for 2 hours. The reaction mixture was filtered and the filtrate concentrated to yield 5.6 g (96%) of an oily product.
Name
3-(3,5-Difluorophenyl)propylazide
Quantity
0.034 mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
96%

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